molecular formula C6H6BNO4 B14865176 4-Borononicotinic acid

4-Borononicotinic acid

Cat. No.: B14865176
M. Wt: 166.93 g/mol
InChI Key: NEHBKZHSXGNCAJ-UHFFFAOYSA-N
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Description

4-Borononicotinic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borononicotinic acid typically involves the reaction of 4-bromonicotinic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Borononicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Borononicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Borononicotinic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can act as an inhibitor or modulator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Borononicotinic acid is unique due to its boronic group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where reversible covalent bonding is advantageous, such as in the development of sensors and therapeutic agents .

Properties

Molecular Formula

C6H6BNO4

Molecular Weight

166.93 g/mol

IUPAC Name

4-boronopyridine-3-carboxylic acid

InChI

InChI=1S/C6H6BNO4/c9-6(10)4-3-8-2-1-5(4)7(11)12/h1-3,11-12H,(H,9,10)

InChI Key

NEHBKZHSXGNCAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)C(=O)O)(O)O

Origin of Product

United States

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